molecular formula C19H15NOS2 B1671742 4-Thiazolidinone, 3-(2-methylphenyl)-5-(3-phenyl-2-propenylidene)-2-thioxo- CAS No. 307525-40-2

4-Thiazolidinone, 3-(2-methylphenyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-

Cat. No. B1671742
M. Wt: 337.5 g/mol
InChI Key: UYZLENPCNZVWQZ-DNZSEPECSA-N
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Description

IMB-10 is an alphaMbeta2 integrin modulator, inhibiting leukocyte migration and recruitment in vitro and in vivo.

Scientific Research Applications

Antimicrobial and Anticancer Activities

4-Thiazolidinones, including 3-(2-methylphenyl)-5-(3-phenyl-2-propenylidene)-2-thioxo derivatives, have demonstrated significant potential in antimicrobial and anticancer research. A study by Mistry and Desai (2004) showed that 4-Thiazolidinones synthesized from various substituted Schiff bases exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli (Mistry & Desai, 2004). In parallel, Szychowski et al. (2017) explored 4-thiazolidinone-based compounds for their cytotoxicity and proapoptotic properties, particularly in the context of cancer cell lines (Szychowski et al., 2017).

Application in Synthesis of Novel Compounds

4-Thiazolidinones have been utilized as core building blocks in the synthesis of new compounds. Atamanyuk et al. (2014) demonstrated the use of 5-ethoxymethylidene-4-thioxo-2-thiazolidinone as a versatile building block for creating thiopyrano[2,3-d]thiazole derivatives, highlighting their relevance in medicinal chemistry (Atamanyuk et al., 2014).

Role in Treatment of Diseases

Investigations into 4-thiazolidinone derivatives have also focused on their role in treating diseases such as cystic fibrosis and cancer. Sonawane and Verkman (2008) identified thiazolidinone CFTR inhibitors with improved water solubility, which are potential candidates for therapy of secretory diarrheas and polycystic kidney disease (Sonawane & Verkman, 2008).

Development of Metal Complexes

The development of metal complexes incorporating 4-thiazolidinone derivatives has been a topic of interest. El-Sonbati et al. (2017) discussed the thermal properties and antimicrobial activity of nickel(II) azo dye complexes of various 4-thiazolidinone derivatives, showcasing their potential in creating functional materials with biological applications (El-Sonbati, Diab, & Morgan, 2017).

properties

IUPAC Name

(5Z)-3-(2-methylphenyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NOS2/c1-14-8-5-6-12-16(14)20-18(21)17(23-19(20)22)13-7-11-15-9-3-2-4-10-15/h2-13H,1H3/b11-7+,17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZLENPCNZVWQZ-DNZSEPECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184777
Record name IMB-10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiazolidinone, 3-(2-methylphenyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-

CAS RN

307525-40-2
Record name IMB-10
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMB-10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 307525-40-2
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name IMB-10
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Thiazolidinone, 3-(2-methylphenyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-
Reactant of Route 2
4-Thiazolidinone, 3-(2-methylphenyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-

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